ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
Description
Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a synthetically derived small molecule featuring a complex heterocyclic architecture. Its structure integrates an indole core substituted with methyl groups at positions 1 and 2, an ethyl carboxylate ester at position 3, and a 2-hydroxypropoxy side chain at position 3. This side chain terminates in a 4-benzylpiperazine moiety, with the hydrochloride salt enhancing solubility and stability.
Synthesis of such compounds typically involves multi-step protocols, including hydrazine-based cyclization (as seen in related indole derivatives) and nucleophilic substitution to install the piperazine side chain . Crystallographic validation of its structure, as inferred from the widespread use of SHELX software for small-molecule refinement, ensures accurate determination of bond lengths, angles, and hydrogen-bonding networks .
Properties
Molecular Formula |
C27H36ClN3O4 |
|---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N3O4.ClH/c1-4-33-27(32)26-20(2)28(3)25-11-10-23(16-24(25)26)34-19-22(31)18-30-14-12-29(13-15-30)17-21-8-6-5-7-9-21;/h5-11,16,22,31H,4,12-15,17-19H2,1-3H3;1H |
InChI Key |
OVRYIZLRXBCLNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CC4=CC=CC=C4)O)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the piperazine ring and other functional groups. Key steps in the synthesis may include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Functional Group Modifications: The hydroxyl and ester groups can be introduced through reactions such as esterification and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can yield an alcohol .
Scientific Research Applications
Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipyretic activities.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Industrial Chemistry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Key Observations:
Hydroxypropoxy vs.
Piperazine vs.
Salt Form : The hydrochloride salt in the target compound contrasts with neutral analogs, significantly impacting bioavailability and crystallinity .
Crystallographic and Conformational Insights
- Hydrogen Bonding: The hydroxyl group in the target compound likely participates in intramolecular hydrogen bonds (e.g., O–H⋯N with piperazine), stabilizing its conformation and influencing crystal packing . This contrasts with non-hydroxylated analogs, which rely on weaker van der Waals interactions.
- Ring Puckering : The piperazine ring’s chair conformation (analyzed via puckering coordinates ) may optimize interactions with flat indole cores, whereas spiro systems (e.g., ) enforce rigidity, limiting adaptability to target binding sites.
Biological Activity
Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a synthetic compound with notable biological activities. Its structural features suggest potential therapeutic applications, particularly in the fields of antimicrobial and neurological disorders. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by its indole core, which is a common scaffold in many bioactive molecules. The presence of a piperazine moiety contributes to its pharmacological profile, enhancing interactions with biological targets.
Molecular Formula : C27H34N2O3·HCl
Molecular Weight : 466.04 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study reported that derivatives of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates, closely related to the target compound, exhibited significant antibacterial activity with minimal cytotoxicity.
- Minimum Inhibitory Concentration (MIC) : The most active derivative demonstrated an MIC of 0.25 µg/mL against Mtb, indicating strong potential as an anti-tubercular agent .
- Selectivity Index (SI) : The selectivity index was greater than 200, suggesting a favorable safety profile compared to traditional anti-TB drugs .
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological effects. Compounds with similar structures have been investigated for their potential in treating neurological disorders like Alzheimer's disease due to their ability to inhibit acetylcholinesterase.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism.
- Modulation of Neurotransmitter Systems : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and cognition.
Case Study 1: Anti-Tubercular Activity
A recent study synthesized a series of indole derivatives and tested their activity against drug-resistant strains of Mtb. The compound was noted for its concentration-dependent bactericidal activity in time-kill assays, comparable to first-line anti-TB drugs .
| Compound | MIC (µg/mL) | SI |
|---|---|---|
| Ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate | 0.25 | >200 |
Case Study 2: Neuropharmacological Potential
Another study investigated similar compounds for their effects on cognitive function in animal models. Results indicated that compounds with the indole-piperazine structure improved memory retention and reduced anxiety-like behaviors, supporting the hypothesis that these compounds may serve as therapeutic agents in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
